H-Thr-tyr-ser-OH
Description
Primary Sequence Analysis and Isomeric Variations
This compound is a synthetic tripeptide comprising threonine, tyrosine, and serine residues in sequence. This compound has a molecular formula of C16H23N3O7 and a molecular weight of 369.38 g/mol. The tripeptide contains three amino acids that each possess a hydroxyl group in their side chains, making it highly polar with multiple potential hydrogen bonding sites.
The primary structure of this compound features multiple chiral centers that give rise to several possible stereoisomers. Threonine contains two chiral carbons (alpha and beta) and can exist as four stereoisomers: L-threonine, D-threonine, L-allothreonine, and D-allothreonine. Tyrosine and serine each contain one chiral center, resulting in L- and D-enantiomers for each. Consequently, the tripeptide can theoretically exist in 16 different stereoisomeric forms (2³ × 2 for threonine's additional chiral center).
Table 1. Chiral Centers and Possible Stereoisomers in this compound Components
| Amino Acid | Number of Chiral Centers | Possible Stereoisomers |
|---|---|---|
| Threonine | 2 | 4 (L-Thr, D-Thr, L-allothr, D-allothr) |
| Tyrosine | 1 | 2 (L-Tyr, D-Tyr) |
| Serine | 1 | 2 (L-Ser, D-Ser) |
In biological systems, the L-forms of amino acids predominate, but D-forms have been detected in human urine and blood serum. D-serine levels in human tissues can reach up to 5% of total serine by age 70, while D-threonine accounts for approximately 1.39% of total threonine. These variations are particularly relevant when considering potential natural occurrences or metabolic products of the tripeptide.
The naturally occurring form of this tripeptide would typically consist of L-threonine, L-tyrosine, and L-serine. This configuration is the most biologically relevant and is likely the form synthesized for research purposes. However, racemization at any of the chiral centers can occur over time, particularly under conditions of elevated temperature or extreme pH.
Conformational Dynamics in Aqueous and Nonpolar Solvents
The conformational behavior of this compound varies significantly between aqueous and nonpolar environments due to its hydrophilic nature. The tripeptide contains multiple polar groups, including three side-chain hydroxyl groups (from threonine, tyrosine, and serine), a phenolic hydroxyl (from tyrosine), terminal amino and carboxyl groups, and peptide bonds, all of which can participate in hydrogen bonding.
In aqueous solutions, the tripeptide adopts conformations that maximize hydrogen bonding with water molecules. The hydroxyl groups of serine and threonine typically form hydrogen bonds with the solvent, while the phenolic group of tyrosine may exhibit slower hydrogen exchange rates due to its aromatic character. The relative hydration free energies of these amino acids influence the overall solvent affinity of the tripeptide.
Table 2. Hydrogen Bonding Capabilities of Functional Groups in this compound
| Functional Group | Location | Hydrogen Bond Type |
|---|---|---|
| Alpha-amino group | N-terminus | Donor |
| Alpha-carboxyl group | C-terminus | Acceptor |
| Threonine hydroxyl | Side chain | Donor and acceptor |
| Tyrosine hydroxyl | Side chain | Donor and acceptor |
| Serine hydroxyl | Side chain | Donor and acceptor |
| Peptide bonds | Backbone | Donor (NH) and acceptor (C=O) |
In nonpolar solvents, the tripeptide tends to form intramolecular hydrogen bonds, creating more compact structures that shield the polar groups from the hydrophobic environment. This leads to significant conformational differences compared to aqueous solutions. The peptide may adopt beta-turn structures stabilized by hydrogen bonds between the backbone carbonyl and amide groups.
The hydroxyl groups in threonine, tyrosine, and serine can participate in both intra- and intermolecular hydrogen bonding. Studies on hydrogen exchange rates indicate that the hydroxyl group of tyrosine often exchanges more slowly than those of serine and threonine, which can influence the overall conformational stability of the peptide.
Research has shown that relative solvation free energies for amino acid pairs differ significantly between the isolated amino acids and their incorporation into peptides. The difference in solvent affinity between amino acids and their side chain analogs can be as high as 66%, which has implications for the behavior of this compound in different environments.
Spectroscopic Characterization via NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structure and dynamics of this compound. The hydroxyl groups of threonine, tyrosine, and serine exhibit characteristic chemical shifts and exchange behaviors that can be monitored to probe conformational dynamics.
The hydroxyl protons of serine and threonine in peptides can be identified through their characteristic chemical shifts and coupling patterns. These signals are often difficult to detect in aqueous solutions due to rapid exchange with water, but methods have been developed to identify slowly exchanging hydroxyl groups by monitoring 13C-NMR signals in H2O/D2O mixtures. For this compound, the hydroxyl groups of threonine and serine likely exhibit moderate to fast exchange rates at physiological pH.
The tyrosine hydroxyl group typically shows a characteristic chemical shift around 9.6-9.9 ppm and can be identified through its three-bond scalar coupling (³J) with aromatic carbon atoms. Additionally, the aromatic protons of tyrosine produce distinctive signals in the 6.7-7.1 ppm range, making it a useful marker in NMR studies of this tripeptide.
Table 3. Expected NMR Chemical Shifts for Key Protons in this compound
| Proton Type | Approximate Chemical Shift (ppm) |
|---|---|
| Aromatic (Tyr) | 6.7-7.1 |
| Alpha-hydrogen | 4.0-4.7 |
| Beta-hydrogen (Thr) | 3.8-4.2 |
| Beta-hydrogen (Ser, Tyr) | 2.7-3.9 |
| Hydroxyl (Tyr) | 9.6-9.9 |
| Hydroxyl (Ser, Thr) | Variable due to exchange |
| Amide protons | 7.5-8.5 |
Mass spectrometry provides complementary structural information about this compound. The tripeptide produces a characteristic molecular ion at m/z 369.38, corresponding to its molecular weight. Fragmentation patterns in tandem mass spectrometry (MS/MS) typically include b- and y-ions resulting from peptide bond cleavages.
The fragmentation behavior of peptides containing hydroxyl-bearing amino acids like threonine, tyrosine, and serine has been extensively studied. When phosphorylated, these hydroxyl groups exhibit characteristic neutral losses in collision-induced dissociation (CID) experiments. Though this compound itself is not phosphorylated, understanding these patterns can aid in identifying potential post-translationally modified variants.
For identification and characterization purposes, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) can effectively separate and identify this compound from its stereoisomers. Chiral resolution labeling reagents, such as 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA), have been successfully used to separate and identify threonine stereoisomers in peptides.
X-ray Crystallography and Molecular Packing Patterns
X-ray crystallography provides detailed insights into the three-dimensional structure and packing arrangements of this compound in the solid state. Although specific crystallographic data for this tripeptide is limited in the available literature, the molecular packing patterns can be inferred from studies of similar short peptides containing hydroxyl-bearing amino acids.
In crystalline form, this compound likely adopts a conformation stabilized by a network of hydrogen bonds, both intramolecular and intermolecular. The hydroxyl groups of threonine, tyrosine, and serine serve as both hydrogen bond donors and acceptors, creating an extensive hydrogen bonding network throughout the crystal lattice.
The phenolic hydroxyl group of tyrosine often participates in hydrogen bonding with phosphate groups or other hydrogen bond acceptors, with measured bond distances typically ranging from 2.5 to 2.9 Å. In the absence of phosphate groups, this hydroxyl group may interact with peptide backbone carbonyl oxygens or other hydroxyl groups within the crystal lattice.
Table 4. Expected Hydrogen Bond Distances in this compound Crystals
| Hydrogen Bond Type | Expected Distance Range (Å) |
|---|---|
| O-H···O (hydroxyl to carbonyl) | 2.7-3.0 |
| O-H···N (hydroxyl to nitrogen) | 2.8-3.2 |
| N-H···O (amide to hydroxyl) | 2.8-3.2 |
| O-H···O (hydroxyl to hydroxyl) | 2.7-3.0 |
The crystal packing of this compound is likely influenced by the balance between hydrophilic and hydrophobic interactions. The aromatic ring of tyrosine may participate in π-stacking interactions with adjacent molecules, while the polar hydroxyl groups tend to form hydrogen bonds with complementary donor or acceptor groups.
The molecular arrangement in the crystal may also be affected by the presence of water molecules, which can serve as bridges between peptide molecules. These water bridges often play a crucial role in stabilizing the three-dimensional structure of short peptides in the crystalline state.
Understanding the crystal structure of this compound provides valuable information about its preferred conformations and interaction patterns, which may have implications for its behavior in biological systems and potential applications in peptide-based materials.
Computational Modeling of Tertiary Structure
Computational modeling offers powerful tools for predicting and analyzing the tertiary structure of this compound. Molecular dynamics (MD) simulations and quantum chemical calculations can provide atomic-level insights into the conformational preferences and electronic properties of this tripeptide.
Quantum chemical calculations indicate that phosphorylation of hydroxyl-bearing amino acids like threonine, tyrosine, and serine decreases the optical band gap energy (Egap), making the compounds more chemically reactive. Although this compound itself is not phosphorylated, these calculations provide a framework for understanding the electronic properties of the hydroxyl groups within the peptide.
Table 5. Predicted Electronic Properties of Amino Acid Components in this compound
| Amino Acid | Ionization Potential (eV) | Electron Affinity (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Threonine | Lower than phosphorylated | Lower than phosphorylated | Higher than phosphorylated |
| Tyrosine | Lower than phosphorylated | Lower than phosphorylated | Higher than phosphorylated |
| Serine | Lower than phosphorylated | Lower than phosphorylated | Higher than phosphorylated |
Values are relative comparisons based on research by Huanhua et al.
Molecular dynamics simulations can reveal the conformational dynamics of this compound in different environments. These simulations typically show that the tripeptide can adopt multiple conformations in solution, with transitions between these states occurring on the nanosecond to microsecond timescale.
The hydroxyl groups in this compound can form hydrogen bonds with water molecules or with other parts of the peptide itself. Simulations suggest that the tyrosine hydroxyl group often participates in hydrogen bonding with backbone carbonyl groups, while the serine and threonine hydroxyl groups predominantly interact with solvent water molecules.
Computational models also predict that the presence of all three hydroxyl-bearing amino acids in this compound creates a highly polar structure with a tendency to form hydrogen bonds. This property influences its solubility and interaction patterns with other molecules.
The aromatic side chain of tyrosine introduces a hydrophobic element that can participate in π-π stacking or cation-π interactions, potentially influencing the overall conformation of the tripeptide. Molecular dynamics simulations can capture these subtle interactions and their effects on the tertiary structure.
Advanced computational methods, such as replica exchange molecular dynamics (REMD) or metadynamics, can be employed to generate a more comprehensive view of the conformational landscape of this compound, identifying energy minima and the barriers between different conformational states.
Properties
IUPAC Name |
2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O7/c1-8(21)13(17)15(24)18-11(6-9-2-4-10(22)5-3-9)14(23)19-12(7-20)16(25)26/h2-5,8,11-13,20-22H,6-7,17H2,1H3,(H,18,24)(H,19,23)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCGARJWIQWPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592707 | |
| Record name | Threonyltyrosylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81161-89-9 | |
| Record name | Threonyltyrosylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
H-Thr-Tyr-Ser-OH, a tripeptide consisting of threonine (Thr), tyrosine (Tyr), and serine (Ser), exhibits significant biological activity that has garnered attention in various fields, including biochemistry, pharmacology, and molecular biology. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is synthesized primarily through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves several key steps:
- Coupling : Activation and coupling of each amino acid.
- Deprotection : Removal of protecting groups from amino acids.
- Cleavage : Cleaving the completed peptide from the resin.
Common reagents used include Fmoc for protection and HBTU as a coupling agent. The molecular formula for this compound is with a molecular weight of 216.20 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger various cellular pathways that lead to significant biological effects, including:
- Signal Transduction : Binding to cell surface receptors initiates cascades that regulate cellular functions.
- Enzyme Modulation : Acting as substrates or inhibitors for specific kinases and phosphatases.
Biological Functions
-
Phosphorylation :
- This compound plays a critical role in phosphorylation processes. Studies have shown that serine and threonine phosphorylation is prevalent in various organisms, indicating its importance in regulating cellular activities such as metabolism and signal transduction .
- In bacterial systems, such as M. tuberculosis, serine and threonine phosphorylation has been extensively studied, revealing a ratio of approximately 40% Ser to 60% Thr phosphorylation .
- Antioxidant Activity :
- Neurotransmission :
Research Findings
Several studies have investigated the biological activity of this compound:
Case Studies
- Bacterial Phosphoproteome Analysis :
- Neuropharmacological Studies :
Scientific Research Applications
Peptide Synthesis and Characterization
Peptides like H-Thr-Tyr-Ser-OH are crucial in the development of new synthetic methodologies. The synthesis of such peptides often employs solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of amino acids into desired sequences. Recent advancements in SPPS techniques have improved yield and purity, facilitating the study of complex peptide structures .
Drug Discovery and Development
This compound has been utilized in computer-aided drug design (CADD) to explore potential therapeutic compounds. For instance, virtual high-throughput screening (vHTS) methods have identified bioactive compounds against specific targets, showcasing the peptide's role in drug discovery processes .
Cancer Research
Research indicates that peptides similar to this compound may exhibit anti-cancer properties by influencing cellular pathways involved in tumor growth and apoptosis. For example, studies on related peptides have shown their capacity to inhibit tumor cell proliferation, suggesting that modifications to this compound could enhance its therapeutic efficacy against cancer .
Neuropharmacology
The tripeptide's structure allows it to interact with neurotransmitter systems, potentially influencing mood and cognition. Investigations into its effects on neuropeptide signaling pathways could lead to novel treatments for neurological disorders .
Application in Peptide Libraries
A notable case study involved the use of this compound as part of a peptide library aimed at identifying inhibitors for specific enzymes implicated in metabolic disorders. The study demonstrated that modifications to the peptide sequence could significantly enhance binding affinity and specificity towards target enzymes .
In Vivo Studies
In vivo studies using animal models have explored the effects of this compound on metabolic processes, revealing promising results in regulating blood glucose levels and improving insulin sensitivity . These findings support further investigation into its potential as a therapeutic agent for diabetes.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Peptide Synthesis | Utilized in SPPS for efficient peptide assembly | Improved yields with novel coupling strategies |
| Drug Discovery | Involved in CADD for identifying therapeutic compounds | Successful identification of bioactive hits |
| Cancer Research | Investigated for anti-cancer properties | Inhibition of tumor cell proliferation observed |
| Neuropharmacology | Potential influence on neurotransmitter systems | Modulation of mood-related pathways |
| Metabolic Disorders | Effects on glucose regulation studied | Enhanced insulin sensitivity noted |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares H-Thr-Tyr-Ser-OH with structurally related peptides, focusing on sequence, physicochemical properties, and synthesis parameters:
*Molecular weight calculated based on formula C₂₀H₃₂N₄O₇.
2.1 Structural and Functional Analysis
- Amino Acid Composition: this compound uniquely combines Thr (polar, hydroxylated) and Ser (hydroxyl) with Tyr (aromatic), balancing hydrophilicity and aromatic interactions. In contrast, H-Lys-Thr-Tyr-OH replaces Ser with Lys, introducing a positively charged side chain that may enhance aqueous solubility .
Molecular Weight and Solubility :
- Larger peptides like H-Tyr-Tyr-Tyr-OH (507.50 g/mol) exhibit lower solubility due to increased hydrophobicity, whereas smaller dipeptides (e.g., H-Ser-Tyr-OH , 268.27 g/mol) dissolve more readily .
- This compound’s intermediate size (369.37 g/mol) suggests moderate solubility, influenced by its hydroxyl groups.
Purity and Synthesis Challenges :
- Peptides with repetitive residues (e.g., H-Tyr-Tyr-Tyr-OH ) often require advanced purification techniques to achieve ≥95% purity, whereas simpler sequences like H-Ser-Tyr-OH achieve 96.5% purity with standard methods .
- This compound’s synthesis may face challenges in coupling hydroxyl-rich residues without side-chain protection.
Preparation Methods
Fmoc-Based SPPS
The most widely used method for synthesizing peptides like this compound is Fmoc (9-fluorenylmethoxycarbonyl) chemistry-based SPPS. This method involves:
- Stepwise addition of Fmoc-protected amino acids starting from the C-terminal residue (serine in this case) anchored to a solid resin.
- Deprotection of the Fmoc group using mild base (e.g., piperidine).
- Coupling of the next Fmoc-protected amino acid using activating agents to form peptide bonds.
- Cleavage from the resin and side-chain deprotection using acidic conditions.
Coupling Reagents and Conditions
Efficient coupling is crucial for high purity and yield. Common reagents include:
| Reagent | Role | Typical Conditions |
|---|---|---|
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Activates carboxyl groups for peptide bond formation | Room temperature, DMF solvent |
| DIC (Diisopropylcarbodiimide) + HOBt (1-Hydroxybenzotriazole) | Carbodiimide-mediated coupling with suppression of racemization | Room temperature, DMF solvent |
| DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) | Efficient coupling agent in mild conditions | Room temperature, THF/DMF mixture |
A typical coupling cycle involves dissolving the Fmoc-amino acid (1.1–1.3 equivalents) with the coupling reagent and base (e.g., DIPEA) in DMF or a DMF/THF mixture, stirring at room temperature for 30 minutes to 1 hour.
Specific Considerations for this compound
Amino Acid Protecting Groups
- Threonine (Thr) and Serine (Ser) side chains are protected with tert-butyl (tBu) groups to prevent side reactions during synthesis.
- Tyrosine (Tyr) side chain hydroxyl is typically protected with tBu or phosphate groups if phosphorylation is desired.
- The N-terminal is left free (H-) after final deprotection.
Synthesis Sequence
The peptide is assembled from the C-terminal serine to the N-terminal threonine, following the sequence:
- Attach Fmoc-Ser(tBu)-OH to the resin.
- Deprotect Fmoc group.
- Couple Fmoc-Tyr(tBu)-OH.
- Deprotect Fmoc group.
- Couple Fmoc-Thr(tBu)-OH.
- Final deprotection and cleavage.
Cleavage and Deprotection
After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using trifluoroacetic acid (TFA)-based cocktails. Typical conditions:
- TFA/H2O/Triisopropylsilane (TIS) mixture (95:2.5:2.5 v/v) for 2–4 hours at room temperature.
- For peptides with sensitive modifications (e.g., sulfation), low temperature TFA treatment (0 °C) for 4 hours is employed to preserve labile groups.
Purification and Characterization
- Reverse-phase high-performance liquid chromatography (RP-HPLC) is used for purification, employing C18 columns and gradients of acetonitrile in aqueous buffers.
- Detection is typically at 220–235 nm wavelength.
- Mass spectrometry (e.g., MALDI-TOF MS) confirms molecular weight and integrity.
Comparative Table of Preparation Parameters
Research Findings and Notes
- The use of counter-ion-stabilized Fmoc-Tyr(SO3Na)-OH allows incorporation of sulfated tyrosine without sulfate protecting groups, preserving sensitive modifications.
- Thioesterification methods have been developed for peptides containing Tyr(SO3H), but for this compound without sulfation, standard Fmoc-SPPS is sufficient.
- The choice of coupling reagents and solvents impacts epimerization and coupling efficiency; DMT-MM and HATU are preferred for their mildness and efficiency.
- Low temperature TFA cleavage reduces side reactions and preserves labile groups, critical for peptides with modifications.
Q & A
Basic Research Questions
Q. What are the methodological best practices for synthesizing H-Thr-Tyr-Ser-OH with high purity?
- Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Optimize coupling efficiency using HOBt/DIC activation and monitor reactions via Kaiser tests. Purify via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Validate purity using LC-MS (>95% purity threshold) and NMR (1H/13C for backbone confirmation) .
Q. How should researchers characterize the stability of this compound under varying experimental conditions?
- Answer : Conduct accelerated stability studies by exposing the peptide to:
- pH gradients (2–12) with buffer systems (e.g., phosphate, Tris-HCl).
- Temperature ranges (4°C–40°C).
- Oxidative stress (H₂O₂ at 0.1–1% v/v).
Analyze degradation via LC-MS and circular dichroism (CD) spectroscopy to track structural changes. Use Arrhenius modeling to predict shelf-life .
Q. What analytical techniques are critical for confirming the identity of this compound?
- Answer : Combine orthogonal methods:
- NMR : Assign peaks for Thr (δ ~1.2 ppm, γ-methyl), Tyr (aromatic protons at δ ~6.8–7.2 ppm), and Ser (β-CH₂ at δ ~3.8–4.0 ppm).
- Mass spectrometry : ESI-MS for exact mass (expected [M+H]⁺ = ~393.4 Da).
- Amino acid analysis : Hydrolyze peptide (6M HCl, 110°C, 24h) and quantify residues via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?
- Answer : Systematically test solubility in:
- Polar solvents (water, DMSO, methanol).
- Buffered solutions (PBS, HEPES) at physiological pH.
Document solvent preparation protocols (e.g., degassing, ionic strength) and use dynamic light scattering (DLS) to detect aggregation. Cross-validate findings with multiple labs to isolate methodological variability .
Q. What experimental design frameworks are suitable for studying this compound’s interaction with biological targets (e.g., kinases)?
- Answer : Apply the PICOT framework :
- Population : Target protein (e.g., human MAPK1).
- Intervention : Peptide concentration (1–100 µM).
- Comparison : Negative controls (scrambled peptide).
- Outcome : Binding affinity (SPR or ITC), enzymatic inhibition (IC₅₀ via fluorogenic assays).
- Time : Incubation periods (5–60 mins).
Use statistical validation (ANOVA, p < 0.05) and replicate experiments across ≥3 batches .
Q. How can molecular dynamics (MD) simulations be optimized to model this compound’s conformational behavior?
- Answer : Parameterize the peptide using AMBER or CHARMM force fields. Run simulations (≥100 ns) in explicit solvent (TIP3P water) with periodic boundary conditions. Analyze:
- Secondary structure (DSSP algorithm).
- Hydrogen bonding (Tyr-OH⋯Ser-O interactions).
- Solvent-accessible surface area (SASA) for hydrophilicity.
Validate against experimental CD spectra (190–250 nm) .
Data Contradiction & Synthesis
Q. How should conflicting data on this compound’s biological activity be addressed?
- Answer : Perform meta-analysis using PRISMA guidelines:
- Screen literature for inclusion/exclusion criteria (e.g., assay type, peptide purity).
- Stratify data by methodology (e.g., in vitro vs. cell-based assays).
- Use funnel plots to detect publication bias.
Propose mechanistic hypotheses (e.g., post-translational modifications in target proteins) for follow-up .
Methodological Rigor
Q. What statistical approaches ensure reproducibility in dose-response studies involving this compound?
- Answer : Apply:
- Power analysis to determine sample size (α = 0.05, β = 0.2).
- Non-linear regression (e.g., Hill equation) for IC₅₀/EC₅₀ calculations.
- Outlier detection (Grubbs’ test, Q = 1%).
Publish raw datasets (supplementary materials) with metadata (instrument calibration logs, operator IDs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
